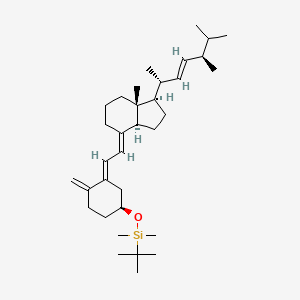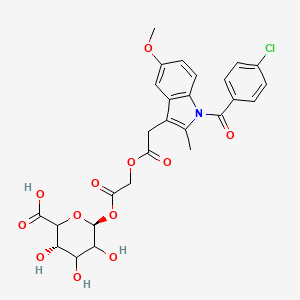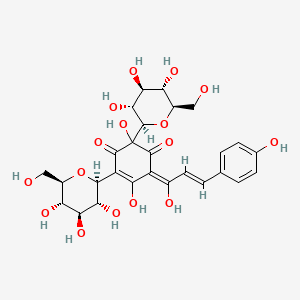
Hydroxysafflor Yellow A
Descripción general
Descripción
Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.), recognized for its broad pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects. Despite its significant therapeutic potential, HSYA's clinical applications in treating cardiovascular and cerebrovascular diseases are hindered by its chemical instability and low bioavailability (Zhao et al., 2020).
Synthesis Analysis
The synthesis of HSYA involves complex processes that ensure the stability and efficacy of this compound. Suzuki et al. (2017) detailed a method for diastereoselectively synthesizing a key compound in the synthesis of HSYA, which is crucial for its biological applications (Suzuki et al., 2017).
Molecular Structure Analysis
HSYA's molecular structure has been a subject of interest due to its cardiovascular activities. Feng et al. (2013) conducted NMR solution structure studies to understand its configuration, indicating the presence of two keto-enol tautomers, which is essential for its bioactivity (Feng et al., 2013).
Chemical Reactions and Properties
HSYA exhibits specific chemical reactions that contribute to its pharmacological effects. The compound's ability to interact with cellular signaling pathways, such as inhibiting the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, underpins its anti-tumor and anti-inflammatory activities (Jiang et al., 2019).
Physical Properties Analysis
The physical properties of HSYA, including its solubility and stability, play a critical role in its pharmacokinetics and bioavailability. Understanding these properties is crucial for optimizing its therapeutic applications and overcoming challenges related to its clinical use.
Chemical Properties Analysis
The chemical properties of HSYA, such as its antioxidant and anti-inflammatory activities, are central to its therapeutic effects. These properties are evident in its ability to modulate various biochemical pathways, demonstrating its potential as a treatment for a wide range of diseases (Ao et al., 2018).
Aplicaciones Científicas De Investigación
-
Antioxidant Application
- Field: Pharmacology
- Application: Hydroxysafflor Yellow A (HSYA) has been found to have significant antioxidant activity . It has been studied for its protective effects against oxidative stress in cerebral microvascular endothelium .
- Method: The studies typically involve administering HSYA and then inducing oxidative stress, such as with lipopolysaccharide (LPS), and measuring the effects .
- Results: HSYA has been found to protect against oxidative stress by targeting ROS-generating NADPH oxidases (NOXs) .
-
Anti-inflammatory Application
- Field: Pharmacology
- Application: HSYA has anti-inflammatory effects and has been studied for its potential to treat inflammation-related diseases .
- Method: Studies often involve inducing inflammation in cells or animals and then treating with HSYA .
- Results: HSYA has been found to attenuate inflammation response in primary microglia via regulating the expression of inflammatory genes and remodeling the polarization of microglia .
-
Anticoagulant Application
-
Anticancer Application
-
Metabolic Diseases Application
-
Cardiovascular Diseases Application
-
Drug Delivery System
- Field: Pharmacology
- Application: To address the problems of chemical instability and low bioavailability of HSYA, new drug delivery systems have been developed .
- Method: These systems are based on lipid-based carriers, such as microemulsions, self-emulsifying systems, nanoparticles, chitosan, and the combination of HSYA with other drugs .
- Results: These new drug delivery systems are expected to improve the therapeutic efficacies of HSYA .
-
Myocardial Ischemia/Reperfusion (I/R) Injury
- Field: Pharmacology
- Application: HSYA has been found to have a protective effect on myocardial I/R injury .
- Method: The studies typically involve inducing myocardial I/R injury in rats and then treating with HSYA .
- Results: HSYA can downregulate the expression of toll-like receptor 4 (TLR4) and NF-κB p65 proteins in myocardial tissue of rats after myocardial I/R injury and significantly reduce serum tumour necrosis factor α (TNF-α) and IL-6 levels .
Safety And Hazards
HSYA has been commonly used in China to treat cardiovascular disease (CVD) . A multicenter, randomized, double-blind, multiple-dose, active-controlled phase II trial was conducted at 9 centers in China from July 2013 to September 2015 to assess the effect and safety of HSYA in treating patients with acute ischemic stroke (AIS) and blood stasis syndrome (BSS) .
Direcciones Futuras
HSYA is a promising natural product for treating atherosclerosis . A growing number of discoveries suggest that HSYA has a better effect on metabolic diseases, including cancer, diabetes, and cardiovascular diseases, which has led to increasing attention on development and utilization in the pharmaceutical, food, and cosmetics industries .
Propiedades
IUPAC Name |
(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-UXEKTNMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031226 | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxysafflor Yellow A | |
CAS RN |
78281-02-4 | |
| Record name | Hydroxysafflor yellow A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSAFFLOR YELLOW A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



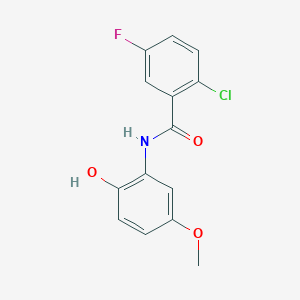

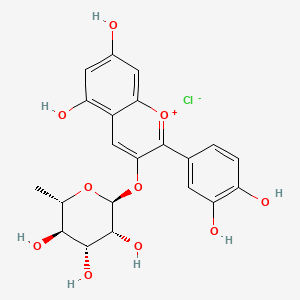
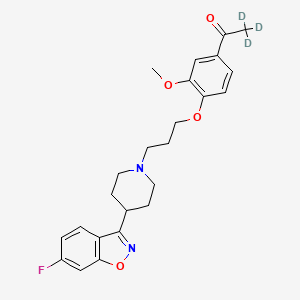
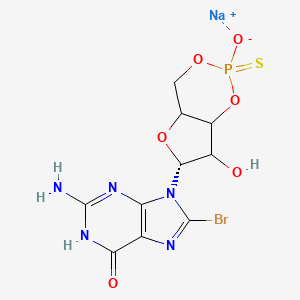
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
